molecular formula C7H13BrO B12936757 (2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran

(2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran

Cat. No.: B12936757
M. Wt: 193.08 g/mol
InChI Key: JARBCNALBGKFFF-MEKDEQNOSA-N
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Description

(2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran is an organic compound with the molecular formula C7H13BrO It is a brominated derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran typically involves the bromination of 2,6-dimethyltetrahydropyran. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and radical initiators.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Products include alcohols, ethers, or amines.

    Oxidation: Products include ketones or aldehydes.

    Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

Chemistry

In chemistry, (2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may serve as a model compound to investigate the interactions between brominated organic molecules and biological macromolecules .

Medicine

This compound could be investigated for its potential as a lead compound in drug discovery .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for the production of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of (2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran involves its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create diverse molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran is unique due to its bromine substituent, which imparts distinct reactivity compared to its non-brominated counterparts.

Properties

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

(2R,6S)-4-bromo-2,6-dimethyloxane

InChI

InChI=1S/C7H13BrO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4H2,1-2H3/t5-,6+,7?

InChI Key

JARBCNALBGKFFF-MEKDEQNOSA-N

Isomeric SMILES

C[C@@H]1CC(C[C@@H](O1)C)Br

Canonical SMILES

CC1CC(CC(O1)C)Br

Origin of Product

United States

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